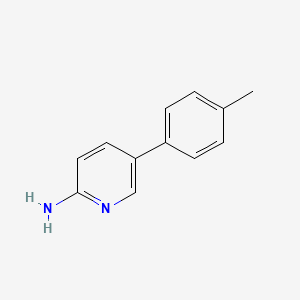

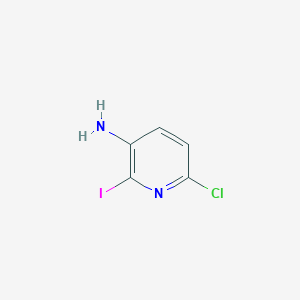

6-Chloro-2-iodopyridin-3-amine

Übersicht

Beschreibung

6-Chloro-2-iodopyridin-3-amine is a pyridine-based building block used in organic synthesis . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Molecular Structure Analysis

The molecular formula of 6-Chloro-2-iodopyridin-3-amine is C5H4ClIN2 . Its molecular weight is 254.46 g/mol . The InChI code is 1S/C5H4ClIN2/c6-4-2-1-3 (8)5 (7)9-4/h1-2H,8H2 .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Intermediates

6-Chloro-2-iodopyridin-3-amine is involved in various chemical reactions, such as rearrangements during aminations of halopyridines, presumably involving a pyridyne intermediate. These reactions include the conversion of 3-chloro and 4-chloropyridine into a mixture containing 3-amino and 4-aminopyridine (Pieterse & Hertog, 2010). Also, regioselective palladium-catalyzed aminations with anilines on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine have been performed with excellent yields and good selectivity, highlighting the use of this compound in selective amination reactions (Maes et al., 2002).

Synthesis of Complex Compounds

The compound plays a crucial role in the synthesis of complex molecules. For example, it is used in the synthesis of new tetracyclic azaheteroaromatic cores via auto-tandem Pd-catalyzed and one-pot Pd- and Cu-catalyzed double C-N bond formation (Rauws et al., 2010). Furthermore, it is involved in the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, demonstrating its versatility in creating various functionalized molecules (Kuethe et al., 2004).

Catalysis and Ligand Formation

6-Chloro-2-iodopyridin-3-amine is utilized in catalytic processes, such as the palladium-catalyzed amination reaction of 4'-chloro-2,2':6',2"-terpyridine, which provides easy access to aminated mono- and ditopic terpyridine ligands. These ligands are then used to prepare new amine-containing ruthenium(II) polypyridyl complexes (Johansson, 2006).

Preparation of Nucleosides

The compound is also essential in the modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides, showcasing its application in the field of nucleoside analog synthesis [(Joubert et al., 2007)](https://consensus.app/papers/synthesis-6substituted-pyridin3yl-cnucleosides-joubert/dc750437889d52219140c88dcdd9ba6a/?utm_source=chatgpt).

Examination of Mechanisms in Amination Reactions

Research has been conducted to examine the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines. This study helps to understand the complexities involved in the ring closure reaction in the auto-tandem amination of 2,3-dibromopyridine with amino(benzo)(di)azines and 2-chloro-3-iodopyridine with amino(benzo)(di)azines (Loones et al., 2007).

Applications in Metal Complex Synthesis

6-Chloro-2-iodopyridin-3-amine is used in the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have applications in alpha-olefin oligo- and polymerization (Fuhrmann et al., 1996).

Synthesis of Pyridine Alkaloids

It is instrumental in the palladium-catalyzed synthesis of naturally occurring pyridine alkaloids, which are of significant biological and chemical importance (Wang et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPAZQRTFHRMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodopyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)